molecular formula C12H7N3O4S B2636160 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide CAS No. 941994-10-1

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2636160
CAS No.: 941994-10-1
M. Wt: 289.27
InChI Key: JRHMRISBWODJBU-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a 1,2-oxazole-5-carboxamide moiety.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S/c16-11(7-1-2-13-19-7)15-12-14-6-3-8-9(18-5-17-8)4-10(6)20-12/h1-4H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHMRISBWODJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid dioxolo-benzothiazole scaffold and oxazole substituent. Below is a comparative analysis with key analogs:

Substituent Variations in Benzothiazole Derivatives

Compound Name Substituent Group Core Structure Molecular Weight (g/mol) Key Properties/Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide 1,2-oxazole-5-carboxamide Dioxolo-benzothiazole ~347.3* Hypothesized pesticidal activity (inferred from analogs)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide 4-nitrobenzamide Dioxolo-benzothiazole 385.3 Higher polarity due to nitro group; potential herbicidal use
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide 4-(2,5-dioxopyrrolidin-1-yl)benzamide Dioxolo-benzothiazole 437.4 Enhanced solubility from pyrrolidinone; possible CNS-targeting applications
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives (Syngenta patent) Difluoro-isoindolone Dioxolo-isoindolone Varies Explicit pesticidal activity (insecticides/acaricides)

*Note: Molecular weight calculated based on formula C₁₄H₁₀N₂O₄S.

Structural and Functional Insights

  • Bioactivity Trends : Syngenta’s patented dioxolo-isoindolone derivatives demonstrate potent pesticidal activity, suggesting that the dioxolo-benzothiazole scaffold in the target compound may share similar modes of action (e.g., acetylcholine esterase inhibition) .
  • Solubility and Stability: The 4-(2,5-dioxopyrrolidin-1-yl)benzamide analog (ChemSpider ID: 892857-75-9) exhibits increased aqueous solubility due to the pyrrolidinone moiety, a trait absent in the oxazole variant, which may prioritize lipophilicity .

Research Findings and Implications

Agrochemical Potential: The structural resemblance to Syngenta’s patented dioxolo-isoindolone pesticides (e.g., 2,2-difluoro derivatives) implies that the target compound could act as a neurotoxic agent against arthropods. However, the oxazole substituent’s reduced electronegativity compared to fluorinated analogs may lower binding affinity .

Synthetic Feasibility : The oxazole-carboxamide linkage is synthetically accessible via coupling reactions between 1,2-oxazole-5-carboxylic acid and the dioxolo-benzothiazol-6-amine precursor, a route analogous to methods used for 4-nitrobenzamide derivatives .

Toxicity Considerations : Nitro-substituted analogs (e.g., 4-nitrobenzamide) may pose higher environmental persistence risks, whereas the oxazole variant’s metabolic degradation pathways (via oxazole ring cleavage) could enhance eco-safety .

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities supported by recent research findings.

Structural Characteristics

The compound contains a unique combination of a dioxole and benzothiazole moiety linked to an oxazole ring. The molecular formula is C10H8N2O4SC_{10}H_{8}N_{2}O_{4}S, and its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H8N2O4S
SMILESC1OC2=C(O1)C=C3C(=C2)NC(=O)S3
InChIInChI=1S/C10H8N2O4S/c11-9(10)7-3-5(12)6(8)4-2-1-7/h1-4H,5H2,(H,11,12)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. These methods have been optimized to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the oxazole and benzothiazole moieties. For instance:

  • In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria such as E. coli and Staphylococcus aureus .

Anticancer Activity

Research has indicated that similar compounds show promising anticancer properties:

  • Cytotoxicity assays revealed that certain analogs had IC50 values in the low micromolar range against cancer cell lines such as HeLa and P388 . This suggests a potential for development as anticancer agents.

Insecticidal Activity

The compound's structural features also suggest insecticidal properties:

  • Field tests indicated effective insecticidal activity against pests like aphids and whiteflies at concentrations lower than those required for conventional insecticides .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

  • Zebrafish embryo toxicity tests showed that some derivatives had low toxicity levels (20.58 mg/L), indicating a favorable safety margin for further development .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Case Study 1: Antibacterial Activity
    • A study evaluated a series of benzothiazole derivatives for their antibacterial efficacy. The results showed that compounds with substitutions on the benzothiazole ring significantly enhanced activity against Gram-positive bacteria .
  • Case Study 2: Anticancer Screening
    • A group of oxazole-containing compounds was screened against various cancer cell lines. The study found that specific modifications in the oxazole structure led to improved cytotoxic effects .

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